

# Application Note: Quantification of UV-328 in Polymers using HPLC

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: UV-328

Cat. No.: B058241

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## Introduction

**UV-328**, chemically known as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, is a high-performance ultraviolet (UV) light absorber widely used as an additive in various polymers.[1] It protects materials such as polyolefins (PE, PP), polyesters, and polyvinyl chloride (PVC) from photodegradation, thereby preventing discoloration, cracking, and loss of mechanical properties.[2] The concentration of **UV-328** is a critical quality parameter, with typical loading levels in plastics ranging from 0.1% to 1.0% by weight.[2] Accurate quantification is essential for quality control, regulatory compliance, and assessing the environmental fate of products containing this additive.[1] This application note provides a detailed protocol for the quantification of **UV-328** in polymer matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

## Principle of the Method

This method relies on the extraction of **UV-328** from the polymer matrix, followed by chromatographic separation and quantification. The core of the method involves:

- **Extraction:** The polymer sample is first dissolved in a suitable solvent (e.g., Tetrahydrofuran, Dichloromethane). **UV-328** is released into the solution.

- **Polymer Precipitation:** A non-solvent (e.g., Methanol) is added to precipitate the high-molecular-weight polymer, leaving the smaller **UV-328** additive in the supernatant.[3]
- **Separation:** The extract is injected into a reverse-phase HPLC system. A C18 column is used to separate **UV-328** from other potential additives and matrix components based on its hydrophobicity.[4][5]
- **Detection & Quantification:** A UV detector measures the absorbance of the column effluent at a specific wavelength.[6] **UV-328** has a strong absorbance maximum around 340 nm, allowing for sensitive detection.[4][7] Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from certified reference standards.

## Experimental Protocols

### 3.1 Materials and Equipment

- **Reagents:**
  - **UV-328** reference standard (≥98% purity)
  - Tetrahydrofuran (THF), HPLC grade
  - Dichloromethane (DCM), HPLC grade
  - Methanol, HPLC grade
  - Acetonitrile, HPLC grade
  - Water, HPLC grade
- **Equipment:**
  - HPLC system with a UV/Vis or Diode Array Detector (DAD)[6]
  - Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
  - Analytical balance (4-decimal place)

- Ultrasonic bath[8]
- Centrifuge
- Vortex mixer
- Glass vials, volumetric flasks, and pipettes
- Syringe filters (0.45 µm, PTFE or nylon)

### 3.2 Standard Solution Preparation

- Stock Solution (e.g., 1000 mg/L): Accurately weigh 25 mg of **UV-328** standard into a 25 mL volumetric flask. Dissolve and bring to volume with Methanol. This solution should be stored in the dark at 4°C.
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 mg/L) by serial dilution of the stock solution with the mobile phase.[4][7]

**3.3 Sample Preparation Protocol** The key challenge in analyzing polymer additives is their effective extraction from the solid matrix.[9] The following dissolution-precipitation method is recommended.

- Weighing: Accurately weigh approximately 100-200 mg of the polymer sample (cut into small pieces) into a 20 mL glass vial.
- Dissolution: Add 5 mL of THF or DCM to the vial. Cap tightly.
- Extraction: Place the vial in an ultrasonic bath and sonicate for 30-60 minutes to facilitate complete dissolution of the polymer and extraction of the additive.[8][10] Occasional vortexing can aid the process.
- Precipitation: Slowly add 10 mL of Methanol (a non-solvent for the polymer) to the solution while stirring to precipitate the polymer matrix.[3]
- Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.

- Isolation: Carefully transfer the clear supernatant, which contains the dissolved **UV-328**, to a clean vial.
- Concentration & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~50°C. Reconstitute the residue in a known volume (e.g., 2 mL) of the mobile phase.[\[4\]](#)[\[7\]](#)
- Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[\[11\]](#)

Fig 1. Workflow for Polymer Sample Preparation

3.4 HPLC Operating Conditions The following conditions have been shown to be effective for the analysis of **UV-328**.[\[4\]](#)[\[7\]](#)

Parameter	Condition
Column	C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Isocratic: 100% Methanol or 100% Acetonitrile
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temp.	30°C
Detector	UV/Vis or DAD
Wavelength	340 nm
Run Time	~10 minutes

## Data Analysis and Quantification

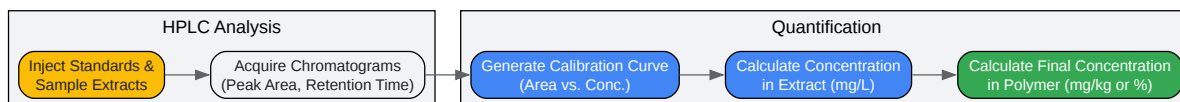
- Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot the peak area of **UV-328** against the corresponding concentration (mg/L) for each standard. Perform a linear regression to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ). A value of  $R^2 \geq 0.999$  is desirable.[\[4\]](#)[\[7\]](#)

- **Sample Analysis:** Inject the prepared sample extracts. Identify the **UV-328** peak by comparing its retention time with that of the standards.
- **Calculation:** Use the peak area from the sample chromatogram and the calibration equation to calculate the concentration of **UV-328** in the final extract (C\_extract, in mg/L). The final concentration in the original polymer sample (C\_polymer, in mg/kg) is calculated using the following formula:

$$C_{\text{polymer}} \text{ (mg/kg)} = (C_{\text{extract}} \times V_{\text{final}}) / W_{\text{sample}}$$

Where:

- C\_extract = Concentration in the final extract (mg/L) from the calibration curve.
- V\_final = Final volume of the reconstituted extract (L).
- W\_sample = Initial weight of the polymer sample (kg).



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Fig 2. HPLC Data Analysis and Quantification Logic

## Method Performance and Data Presentation

The described HPLC-UV method is sensitive, accurate, and precise. The performance characteristics are summarized below, based on validated methods for **UV-328** analysis.[4][7]

Table 1: Typical Method Performance Characteristics

Parameter	Typical Value
Linearity Range	0.05 - 10.0 mg/L
Correlation Coeff. (R <sup>2</sup> )	≥ 0.999
Limit of Detection (LOD)	~0.01 mg/L
Limit of Quant. (LOQ)	~0.03 mg/L
Recovery	97.5% - 103.9%
Precision (%RSD)	Intra-day: 2.7% - 7.4% Inter-day: 6.6% - 8.6%

Table 2: Typical Concentrations of **UV-328** in Various Polymers

Polymer Type	Reported Concentration Range (% w/w)	Reference
Polyethylene (PE)	0.2% - 0.4%	[2]
Polypropylene (PP)	0.2% - 0.5%	[2]
Polystyrene (PS)	0.2% - 0.5%	[2]
Polyvinyl Chloride (PVC)	0.2% - 0.5%	[2]
Polycarbonate (PC)	0.15% - 0.3%	[2]
Polyesters	0.3% - 0.5%	[2]
Recycled HDPE Pellets (µg/kg)	0.102 - 334 µg/kg	[2]
LDPE Packaging (µg/g)	13.88 µg/g	[2]

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